molecular formula C17H22N4OS B6473333 4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine CAS No. 2640845-78-7

4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine

Cat. No.: B6473333
CAS No.: 2640845-78-7
M. Wt: 330.4 g/mol
InChI Key: JDELTVALGSNRHG-UHFFFAOYSA-N
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Description

The compound “4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a methoxyphenyl group, which is a phenyl ring with a methoxy group attached .


Synthesis Analysis

While specific synthesis methods for this compound are not available, piperazine derivatives can be synthesized through various methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations using methods like DFT could also be used to predict the structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These properties could include its reactivity, stability, and solubility. The HOMO–LUMO energy gap could be calculated to predict its reactivity .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Piperazine derivatives have a wide range of biological and pharmaceutical activity, so this compound could have potential uses in these areas .

Properties

IUPAC Name

4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methyl-2-methylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS/c1-13-11-16(19-17(18-13)23-3)21-9-7-20(8-10-21)14-5-4-6-15(12-14)22-2/h4-6,11-12H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDELTVALGSNRHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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